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Compound of Interest

Compound Name: 3-Fluorophenylboronic acid

Cat. No.: B151535

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
3-Fluorophenylboronic acid (CAS No: 768-35-4), a versatile building block in organic
synthesis and medicinal chemistry. This document details the Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols
utilized for their acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for 3-Fluorophenylboronic acid,
providing a valuable resource for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Data of 3-Fluorophenylboronic acid
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. . Coupling
Chemical Shift . .
Multiplicity Constant (J) Assignment Solvent
(3) ppm
Hz

8.18 s - B(OH):2 DMSO-ds
7.61-7.55 m - Ar-H DMSO-ds
7.48 - 7.42 m - Ar-H DMSO-ds
7.21-7.14 m - Ar-H DMSO-de

Source: SpectraBase[1]

Table 2: 13C NMR Data of 3-Fluorophenylboronic acid

Chemical Shift (8) ppm Assignment Solvent

163.2 (d, J = 243.5 Hz) C-F Acetone-de
136.5 (br) C-B Acetone-de
130.9 (d,J=7.9 Hz) Ar-C Acetone-de
126.5 (d, J =2.7 Hz) Ar-C Acetone-de
120.3(d, J =21.1 Hz) Ar-C Acetone-de
116.6 (d, J = 23.3 Hz) Ar-C Acetone-de

Source: SpectraBase[2]

Table 3: *°F and *B NMR Data of 3-Fluorophenylboronic acid

Nucleus Chemical Shift (8) ppm Solvent
19F -113.8 Acetone-ds
up 29.8 Acetone-ds

Source: SpectraBase|[2]
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Infrared (IR) Spectroscopy

Table 4: FT-IR Spectral Data of 3-Fluorophenylboronic acid

Wavenumber (cm~?)

Assignment

3321

O-H stretching (intermolecular H-bonds)

1599, 1578, 1488, 1445

Aromatic C=C stretching

1348 B-O stretching

1288, 1238 In-plane O-H bending
1198 C-F stretching

1088 B-OH stretching

878, 750, 685 Out-of-plane C-H bending

Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy[3]

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data of 3-Fluorophenylboronic acid

Parameter Value
Molecular Formula CeHeBFO2
Molecular Weight 139.92 g/mol
Exact Mass 140.04448 Da

Major Fragment (m/z)

122 [M-H20]*

Source: PubChem[4]

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined

below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 MHz or higher). The
sample (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., DMSO-des or Acetone-
de) in a standard 5 mm NMR tube.

e 1H NMR: Standard proton NMR spectra are acquired with a sufficient number of scans to
obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent
peak (e.g., DMSO-ds at 2.50 ppm).

e 13C NMR: Proton-decoupled *C NMR spectra are recorded. Chemical shifts are referenced
to the solvent peak (e.g., Acetone-de at 29.84 and 206.26 ppm).

e 19F NMR: °F NMR spectra are acquired with proton decoupling. Chemical shifts are typically
referenced externally to a standard such as CFCls.

e 1B NMR: 1B NMR spectra are recorded to observe the boron nucleus. Chemical shifts are
referenced externally to BFs:-OEto.

Infrared (IR) Spectroscopy

FT-IR spectra of solid 3-Fluorophenylboronic acid are commonly obtained using the KBr
pellet or Attenuated Total Reflectance (ATR) method.

o KBr Pellet Method: A small amount of the finely ground sample is mixed with dry potassium
bromide (KBr) powder. The mixture is then pressed under high pressure to form a
transparent pellet, which is placed in the IR beam.

e ATR Method: A small amount of the solid sample is placed directly on the ATR crystal (e.g.,
diamond or zinc selenide), and pressure is applied to ensure good contact. The IR beam is
then passed through the crystal.

The spectrum is typically recorded over the range of 4000-400 cm~1.

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques, such as Electrospray
lonization (ESI) or Electron lonization (EI).

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b151535?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151535?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or
acetonitrile) at a low concentration (e.g., 1 mg/mL).

e ESI-MS: The sample solution is infused into the ESI source. The analysis can be performed
in either positive or negative ion mode.

e EI-MS: For EI-MS, the sample is introduced into the ion source, often via a direct insertion
probe or after separation by Gas Chromatography (GC).

Visualizing the Spectroscopic Workflow

The logical flow of spectroscopic analysis for a compound like 3-Fluorophenylboronic acid
can be visualized as follows:
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Caption: Workflow for the spectroscopic analysis of 3-Fluorophenylboronic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 3-Fluorophenylboronic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b151535#spectroscopic-data-nmr-ir-ms-of-3-
fluorophenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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